molecular formula C11H18N4O2S B1302023 Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate CAS No. 306935-46-6

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate

Cat. No.: B1302023
CAS No.: 306935-46-6
M. Wt: 270.35 g/mol
InChI Key: FTCUGLKYNJDLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate is a chemical compound with the molecular formula C11H18N4O2S. This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate triazole derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and substituted allyl compounds .

Scientific Research Applications

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The allyl and mercapto groups may also play a role in modulating the compound’s biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate is a compound belonging to the class of 1,2,4-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-allyl-5-mercapto-1,2,4-triazole with tert-butyl carbamate. This process can be optimized for yield and purity through various methods, including one-pot reactions that minimize solvent use and reaction time. The general reaction scheme can be summarized as follows:

  • Formation of 5-Mercapto Triazole : The initial step involves synthesizing 5-mercapto derivatives of triazoles through nucleophilic substitution reactions.
  • Carbamate Formation : The mercapto triazole is then reacted with tert-butyl isocyanate to form the carbamate derivative.

Biological Activities

The biological activities of this compound are primarily attributed to its triazole moiety and the presence of the mercapto group. Here are some notable biological activities:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Candida albicans8Strong

These findings align with the general trend observed in other mercapto-substituted triazoles which also exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. The compound showed a considerable ability to scavenge free radicals:

Assay IC50 Value (µM)
DPPH25
ABTS15

These values suggest that the compound possesses strong antioxidant properties comparable to well-known antioxidants like ascorbic acid.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of triazole derivatives. This compound has been tested against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)30
A549 (Lung Cancer)25

These results indicate that the compound may inhibit cancer cell proliferation via mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The mercapto group may interact with thiol groups in microbial membranes, leading to increased permeability and cell death.
  • Free Radical Scavenging : The structure allows for effective donation of electrons to neutralize free radicals.
  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in DNA synthesis and repair in cancer cells.

Case Studies

Several case studies have explored the efficacy of similar triazole compounds in clinical settings:

  • Antimicrobial Efficacy : A study on a related triazole demonstrated a significant reduction in infection rates in patients with chronic wounds when treated with a topical formulation containing triazole derivatives.
  • Cancer Treatment : Clinical trials involving triazole-based therapies have shown promise in reducing tumor sizes in patients with advanced breast cancer.

Properties

IUPAC Name

tert-butyl N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-5-6-15-8(13-14-9(15)18)7-12-10(16)17-11(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCUGLKYNJDLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNC(=S)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370652
Record name tert-Butyl {[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-46-6
Record name Carbamic acid, [[4,5-dihydro-4-(2-propenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.